molecular formula C9H12N2O3S2 B2794182 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonamide CAS No. 2130280-54-3

1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonamide

Cat. No.: B2794182
CAS No.: 2130280-54-3
M. Wt: 260.33
InChI Key: RDRHEHBCGMSMIN-UHFFFAOYSA-N
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Description

1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonamide is a compound that features a thiophene ring, a pyrrolidine ring, and a sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring imparts unique electronic properties, while the pyrrolidine ring contributes to its structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonamide typically involves the condensation of thiophene-2-carbonyl chloride with pyrrolidine-3-sulfonamide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiophene ring’s electronic properties can modulate receptor binding, affecting signal transduction pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbonyl derivatives: Compounds with similar thiophene-based structures.

    Pyrrolidine-3-sulfonamide derivatives: Compounds with similar pyrrolidine and sulfonamide functionalities.

Uniqueness

1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonamide is unique due to the combination of its structural features, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(thiophene-2-carbonyl)pyrrolidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S2/c10-16(13,14)7-3-4-11(6-7)9(12)8-2-1-5-15-8/h1-2,5,7H,3-4,6H2,(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRHEHBCGMSMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)N)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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